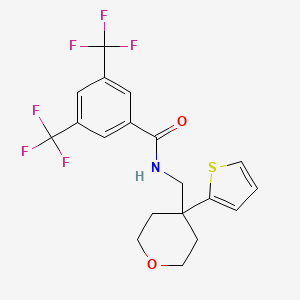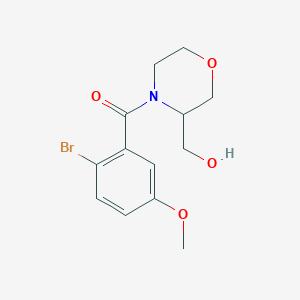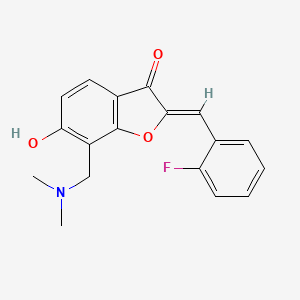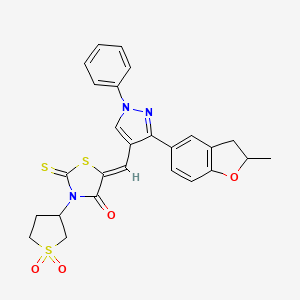![molecular formula C24H32N2O4 B2789430 3-(1-Adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione CAS No. 1008250-56-3](/img/structure/B2789430.png)
3-(1-Adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine is a synthetic compound that was first synthesized in the late 1960s and has been used as a medication for the treatment of Alzheimer's disease since the 1990s.
作用机制
Memantine acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the excessive activation of the NMDA receptor, 3-(1-Adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione can protect neurons from excitotoxicity and reduce the damage caused by neurodegenerative diseases.
Biochemical and Physiological Effects:
Memantine has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, decreasing inflammation, and improving mitochondrial function. Memantine has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and synaptic plasticity.
实验室实验的优点和局限性
Memantine has several advantages for lab experiments, including its high potency and specificity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 3-(1-Adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione can be difficult to work with due to its low solubility in water and its tendency to form aggregates.
未来方向
There are several future directions for research on 3-(1-Adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione, including exploring its potential therapeutic effects in other neurological disorders, investigating its effects on different subtypes of NMDA receptors, and developing new formulations of 3-(1-Adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione to improve its solubility and bioavailability. Additionally, further research is needed to better understand the mechanisms underlying the beneficial effects of 3-(1-Adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione and to identify potential side effects or limitations of its use in clinical settings.
合成方法
Memantine is synthesized by reacting 3,5-dimethyladamantan-1-amine with 3,4-dimethoxybenzylchloride in the presence of sodium hydride. The resulting intermediate is then reacted with ethyl acetoacetate to form 3-(1-Adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione. The synthesis of 3-(1-Adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学研究应用
Memantine has been extensively studied for its potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. Memantine has been shown to improve cognitive function, reduce neuronal damage, and decrease inflammation in animal models of these diseases.
属性
IUPAC Name |
3-(1-adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-29-20-4-3-15(10-21(20)30-2)5-6-26-22(27)11-19(23(26)28)25-24-12-16-7-17(13-24)9-18(8-16)14-24/h3-4,10,16-19,25H,5-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNUBAVLKQNTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2789349.png)


![N-[(4-methylphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2789354.png)
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789355.png)
![ethyl 2-(2-((1-(2-(2-fluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2789356.png)
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2789358.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2789362.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2789365.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2789368.png)